3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Description
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYFYVPRWQFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
Research Findings
- Use of substituted phenylethylamines with methyl groups at the 3-position of the aromatic ring facilitates the formation of 3-methyl derivatives.
- Cyclization conditions often involve acids like trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).
- Microwave-assisted Pictet–Spengler reactions have significantly reduced reaction times and improved yields.
Example Data Table: Pictet–Spengler Synthesis of 3-Methyl-THIQ-5-amine
Bischler–Nepieralski Cyclization Approach
This method involves the cyclization of β-phenylethylamides or related precursors under dehydrating conditions to afford dihydroisoquinoline intermediates, which can be reduced to tetrahydroisoquinoline derivatives.
Procedure Highlights
Research Findings
- The N-substituted derivatives can be synthesized by varying the acyl groups.
- Enantioselective synthesis is achievable using chiral catalysts or auxiliaries.
- Total synthesis of natural products like dysoxylum alkaloids employs this route.
Example Data Table: Bischler–Nepieralski Synthesis
Chiral and Enantioselective Syntheses
Chiral auxiliary-based methods and chiral catalysts have been employed to obtain enantiomerically pure 3-Methyl-THIQ-5-amine derivatives.
Methodologies
- Use of chiral auxiliaries such as (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate.
- Enantioselective cyclization with chiral catalysts like (R)-TRIP or (S)-BINOL.
- Asymmetric Pictet–Spengler reactions under chiral catalysis.
Research Findings
- Enantiomeric excesses (ee) exceeding 90% are achievable.
- These methods are suitable for synthesizing biologically active enantiomerically pure compounds.
Data Table: Enantioselective Synthesis
| Entry | Auxiliary/Catalyst | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Menthyl auxiliary | 92 | 68 | |
| 2 | (R)-TRIP catalyst | 95 | 70 | |
| 3 | (S)-BINOL | 90 | 65 |
Modern Multicomponent Reactions (MCRs)
Recent advances include MCRs that combine aldehydes, amines, and activated methylene compounds, allowing rapid synthesis of tetrahydroisoquinoline derivatives, including substituted amino groups at position 5.
Representative Procedure
- Aromatic aldehyde + phenylethylamine + malononitrile or similar compounds.
- Solvent-free conditions or green solvents like ethanol.
- Catalysts such as p-toluenesulfonic acid or basic catalysts.
Research Findings
- Yields typically range from 85–97%.
- These methods are efficient, environmentally friendly, and scalable.
Data Table: MCR Synthesis of 3-Methyl-THIQ-5-amine
Summary of Key Preparation Strategies
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and more saturated amine derivatives .
Scientific Research Applications
Antidepressant Effects
Research indicates that 3-MeTIQ exhibits antidepressant-like effects comparable to conventional antidepressants such as imipramine. The mechanism of action is primarily attributed to its reversible inhibition of monoamine oxidase A and B (MAO A/B), enzymes responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition potentially leads to increased levels of these neurotransmitters in the brain, contributing to mood elevation and alleviation of depressive symptoms .
Neuroprotective Properties
3-MeTIQ has been shown to possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. Studies suggest that it can protect nerve cells from oxidative damage linked to neurodegenerative diseases such as Parkinson's disease. The compound's ability to inhibit free radical formation and enhance dopamine metabolism positions it as a promising candidate for therapeutic interventions in neurodegenerative disorders .
Analytical Techniques
To study the pharmacokinetics and biological effects of 3-MeTIQ, sensitive analytical methods are employed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is utilized for the analysis of 3-MeTIQ in biological samples. It allows for precise quantification and characterization of the compound in complex biological matrices .
Case Study 1: Neuroprotection Against MPTP-Induced Toxicity
A study demonstrated that 3-MeTIQ could antagonize behavioral syndromes induced by neurotoxins such as MPTP in rodent models. The findings indicated that both enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) showed differential effects on dopamine metabolism, suggesting potential therapeutic applications in treating Parkinson's disease .
Case Study 2: Antidepressant Mechanism Exploration
In another investigation, researchers explored the antidepressant mechanisms of 3-MeTIQ through behavioral assays and neurochemical analyses. The results revealed that administration of 3-MeTIQ significantly increased dopamine levels while reducing oxidative stress markers in treated animals, highlighting its dual role as an antidepressant and neuroprotectant .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl group | Lacks the methyl group at C-3 |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at C-1 | Different pharmacological profile |
| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group attached to nitrogen | Increased lipophilicity affecting bioavailability |
The unique substitution pattern of 3-MeTIQ significantly influences its biological activity compared to its analogs. The methyl group at the third carbon enhances its interaction with molecular targets and contributes to its pharmacological profile .
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. This interaction can modulate neurotransmitter levels and influence various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include:
*Estimated based on structural similarity.
Physicochemical Properties
- Stability : Methyl substitution at the 3-position (target compound) may confer steric stabilization compared to 2-methyl isomers. highlights that methyl groups influence dimerization kinetics; for example, 3-methyl-1,2-xylylene exhibits a second-order dimerization rate constant of $ k = 0.15 \, \text{M}^{-1}\text{s}^{-1} $ at 24.6°C in acetonitrile, suggesting substituent-dependent reactivity .
- Solubility : Hydrochloride salts (e.g., 2-methyl-...-5-amine dihydrochloride) show increased aqueous solubility compared to free bases .
Biological Activity
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound belonging to the isoquinoline class of alkaloids. Its unique structure, characterized by a tetrahydroisoquinoline core with specific methyl and amine substitutions, has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 148.21 g/mol. The presence of nitrogen atoms within its cyclic structure contributes to its reactivity and interaction with biological targets.
This compound exhibits its biological effects through several mechanisms:
- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down monoamines in the brain. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially enhancing mood and cognitive function.
- Cell Signaling Pathways : It influences various cell signaling pathways that regulate cellular metabolism and gene expression. In neuronal cells, it enhances neurotransmitter release, affecting synaptic transmission and plasticity.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Neuroprotective Effects : Studies have demonstrated that the compound can enhance cognitive function and provide neuroprotection in animal models. At low doses, it appears to support brain health by modulating neurotransmitter levels.
- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity against various pathogens, making it a candidate for further pharmacological exploration.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Cognitive Enhancement in Animal Models :
- A study involving rodents showed that administration of the compound improved memory retention and learning capabilities. Behavioral tests indicated enhanced synaptic plasticity attributed to increased dopamine levels due to MAO inhibition.
-
Antimicrobial Activity :
- In vitro assays revealed that this compound exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. Further research is necessary to elucidate the exact mechanisms behind this activity.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses : Enhance cognitive function and neuroprotection.
- High Doses : May lead to adverse effects such as neurotoxicity or behavioral changes.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Base structure without substitutions | 0.83 |
| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-am | Methyl substitution at second position | 0.87 |
| 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-am | Methyl substitution at sixth position | 0.79 |
The methyl group at the 3-position and amine group at the 5-position contribute to its distinct chemical and biological properties compared to other isoquinoline derivatives.
Q & A
What are the most effective synthetic routes for 3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, and how can reaction conditions be optimized?
Methodological Answer:
A retrosynthetic approach involving α-amidoalkylation reactions is commonly employed. Starting from amines (e.g., 3), acylation with acid chlorides forms intermediates (e.g., amides 4), which undergo cyclization to yield the tetrahydroisoquinoline scaffold . Optimization of solvent-free conditions, as demonstrated in isoxazolone syntheses, may improve yields and reduce side reactions. For example, using nanocatalysts like GO@Fe(ClO4)₃ under thermal activation (e.g., 100°C) enhances efficiency and sustainability . Kinetic studies of analogous compounds (e.g., 3-methyl-1,2-xylylene) suggest temperature-dependent rate constants (see Table A-1 to A-3 in ), guiding time-temperature profiles for stepwise synthesis.
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural validation. For instance, SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data . Key parameters include hydrogen bonding networks and torsion angles, which distinguish regioisomers or confirm substituent positions. Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate electronic effects on molecular conformation.
What advanced techniques are recommended for analyzing the stability and degradation pathways of this compound under varying conditions?
Methodological Answer:
Accelerated stability studies using HPLC or LC-MS under thermal (40–60°C), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) stress conditions identify degradation products. For example, kinetic data for similar compounds (e.g., 3-methyl-1,2-xylylene in CH₃CN, Tables A-1–A-3 ) reveal Arrhenius behavior, enabling shelf-life extrapolation. Pair with NMR (e.g., ¹H/¹³C) to track structural changes, such as ring-opening or oxidation at the amine group.
How should researchers address contradictions in reported biological activities of tetrahydroisoquinoline derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) require rigorous dose-response assays (e.g., IC₅₀ comparisons) and validation of target engagement. For example, structural analogs like 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine ( ) highlight the impact of substituents on selectivity. Use molecular docking to correlate steric/electronic effects with activity, and confirm findings via mutagenesis or competitive binding assays.
What safety protocols are critical for handling this compound in high-throughput screening?
Methodological Answer:
Follow OSHA/NIOSH guidelines for amine handling. Key measures include:
- Containment : Use fume hoods for weighing and synthesis to prevent inhalation (P281 code in ).
- Deactivation : Quench residual compound with acidic solutions (e.g., 1M HCl) before disposal to neutralize reactivity .
- PPE : Nitrile gloves and lab coats; avoid water-reactive conditions (e.g., P210/P211 codes in ).
How can researchers design experiments to elucidate the mechanism of action in neuropharmacological studies?
Methodological Answer:
Employ patch-clamp electrophysiology or calcium imaging to assess receptor modulation (e.g., NMDA or σ receptors). For example, structural analogs like (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine ( ) show affinity for CNS targets. Pair with knock-out models or siRNA silencing to confirm target specificity. Dose-response curves and Schild regression analysis distinguish competitive vs. allosteric mechanisms.
What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
Byproducts often arise from over-alkylation or ring-opening. Mitigation strategies include:
- Catalyst screening : Heterogeneous catalysts (e.g., GO@Fe(ClO4)₃ in ) improve regioselectivity.
- Stepwise quenching : Add reagents slowly at low temperatures (-10°C to 0°C) to control exothermic reactions.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .
How do solvent polarity and pH influence the compound’s solubility and reactivity?
Methodological Answer:
Solubility can be predicted via Hansen solubility parameters. For example, acetonitrile (CH₃CN) enhances solubility of hydrophobic analogs ( ). Adjust pH to protonate the amine group (pKa ~9–10), increasing aqueous solubility. Reactivity in polar aprotic solvents (e.g., DMF) accelerates nucleophilic substitutions, while protic solvents (e.g., MeOH) stabilize intermediates via hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
